Darendoside A

Description

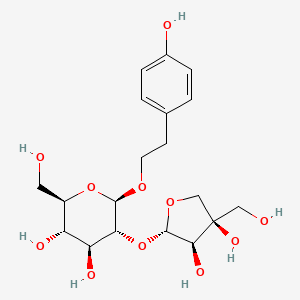

Darendoside A is a phenolic glycoside first isolated from Scutellaria orientalis subsp. pinnatifida . Structurally, it is characterized as β-(4-hydroxyphenyl)ethyl O-β-D-apiofuranosyl-(1→2)-O-β-D-glucopyranoside, featuring a phenethyl alcohol core linked to apiofuranose and glucopyranose moieties . It is widely distributed in plants such as Pelargonium species, Bidens pilosa, and Tetrastigma hemsleyanum, where it serves as a marker metabolite due to its elevated concentrations in specific cultivars (e.g., XL and YY compared to DY) .

This compound exhibits notable bioactivities, including anti-inflammatory effects, as demonstrated by its inhibition of NO production in LPS-stimulated BV2 microglial cells (IC50: 56.8 ± 2.8 µM) .

Properties

CAS No. |

149596-95-2 |

|---|---|

Molecular Formula |

C21H32O12 |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C21H32O12/c1-9-14(24)16(26)17(27)21(31-9)33-19-15(25)13(8-22)32-20(18(19)28)30-6-5-10-3-4-12(29-2)11(23)7-10/h3-4,7,9,13-28H,5-6,8H2,1-2H3/t9-,13+,14-,15+,16+,17+,18+,19-,20+,21-/m0/s1 |

InChI Key |

MMRYSDPTALIPSP-MGXJDOAZSA-N |

Synonyms |

darendoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenolic Glycosides

Darendoside A belongs to the phenethyl alcohol glycoside family. Key structural analogues include:

Key Differences :

- This compound lacks the caffeoyl group present in acteoside and leucosceptoside A, which may reduce its antioxidant efficacy but enhance metabolic stability .

- Darendoside B contains a methoxy group and rhamnose instead of apiofuranose, altering its solubility and bioavailability .

Bioactivity Comparison

Anti-Inflammatory Activity

Notes:

Antioxidant and Metabolic Roles

- This compound : High abundance in Bidens pilosa (peak intensity >234,000) and marker metabolite in Tetrastigma hemsleyanum .

- Darendoside B : Identified as a quality marker for antioxidant activity in Tetrastigma hemsleyanum via random forest models .

- Cynarin : Comparatively lower abundance (peak intensity ~31,000–40,000) than this compound in Bidens pilosa .

Distribution and Ecological Significance

Key Insight : this compound’s prevalence in specific cultivars (e.g., XL) suggests a role in adaptive responses to environmental stress, distinct from the broader ecological roles of acteoside .

Q & A

Q. How is Darendoside A identified and isolated from plant sources?

this compound is typically identified via chromatographic separation (e.g., HPLC) coupled with UV spectroscopy, where characteristic absorbance bands (e.g., flavanone-derived peaks) are analyzed . Isolation involves solvent extraction followed by column chromatography. For instance, it has been isolated from the root of Scutellaria baicalensis and the stem bark of Oroxylum indicum, with structural confirmation through comparisons to reference compounds in prior studies .

Q. What are the molecular characteristics of this compound?

this compound has the molecular formula C₁₉H₂₈O₁₁ and a molecular weight of 432 g/mol , with an exact mass of 432.1388708 . It is classified as a phenolic glycoside and is primarily found in plant roots, as shown in the table below:

| Compound | Molecular Formula | Molecular Weight | Plant Part | Reference |

|---|---|---|---|---|

| This compound | C₁₉H₂₈O₁₁ | 432 | Root |

Advanced Research Questions

Q. What methodologies are used to elucidate the structure of this compound?

Structural elucidation relies on 1D/2D NMR (e.g., COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for glycosidic linkages and aglycone moieties. High-resolution mass spectrometry (HR-ESI-QTOF-MS) is critical for determining the molecular formula and fragmentation patterns. For example, the α-L-arabinopyranosyl and β-D-glucopyranosyl units in this compound were confirmed through cross-peak correlations in HMBC spectra .

Q. How can researchers assess the bioactivity of this compound in anti-inflammatory studies?

A common approach involves in vitro assays using LPS-stimulated BV2 microglial cells to measure nitric oxide (NO) inhibition. This compound exhibited an IC₅₀ of 56.8 ± 2.8 µM in such models, comparable to positive controls like dexamethasone. Methodological steps include:

Q. How should discrepancies in pharmacological data across studies be addressed?

Contradictions may arise from variations in plant sources, extraction protocols , or assay conditions . To mitigate these:

Q. What strategies ensure reliable quantification of this compound in complex matrices?

Use UHPLC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Key steps include:

- Optimizing ionization parameters (e.g., ESI+ vs. ESI−).

- Employing internal standards (e.g., isotopically labeled analogs) to correct for matrix effects.

- Validating the method for linearity, precision, and recovery rates per ICH guidelines .

Methodological Considerations

- Data Integrity : Incorporate open-ended questions in surveys to detect fraudulent responses (e.g., "Describe any challenges in replicating this compound extraction") .

- Literature Gaps : Prioritize questions that address understudied areas, such as this compound’s role in flavonoid biosynthesis pathways or its synergies with other glycosides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.